molecular formula C10H15NO3 B2416650 Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate CAS No. 908095-31-8

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate

Cat. No.: B2416650
CAS No.: 908095-31-8
M. Wt: 197.234
InChI Key: IQUYUIVHPZAXHF-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-14-10(13)8-6-11(7-2-3-7)5-4-9(8)12/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUYUIVHPZAXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908095-31-8
Record name methyl 1-cyclopropyl-4-oxo-3-piperidinecarboxylate
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Preparation Methods

The synthesis of Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate typically involves the reaction of cyclopropylamine with methyl 4-oxopiperidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium methoxide, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate serves as a versatile building block in the synthesis of various pharmaceuticals. Its piperidine ring structure is commonly found in many bioactive compounds, making it a valuable intermediate in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives based on the piperidine scaffold. For instance, compounds derived from similar structures have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumors. The use of three-dimensional structures has been emphasized to enhance interaction with protein binding sites, leading to improved biological activity .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCancer TypeIC50 (µM)Reference
Compound 1Hypopharyngeal< 10
Compound 2Breast Cancer< 5
Compound 3Murine Melanoma< 15

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy, particularly against Gram-positive bacteria and Mycobacterium tuberculosis (MTB). In vitro studies have shown that derivatives exhibit considerable activity against resistant strains, suggesting a promising avenue for developing new antibiotics.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds derived from this compound. Research indicates that modifications to the piperidine ring can significantly alter biological activity and pharmacokinetic properties.

Optimization Strategies

Researchers have explored various structural modifications to improve lipophilicity and potency against specific targets. For example, introducing different substituents on the piperidine ring has resulted in enhanced activity against resistant bacterial strains and improved anticancer effects .

Table 3: SAR Insights from Recent Studies

ModificationEffect on ActivityReference
Alkyl substitutionIncreased potency
FluorinationEnhanced binding affinity
Aromatic ring additionBroadened spectrum of activity

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 1-cyclopropyl-4-oxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological activity. The compound is characterized by a piperidine ring with a cyclopropyl group and a carboxylate ester, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Research indicates that it may function as an inhibitor or modulator of certain enzymes, impacting various biochemical processes within cells. The exact molecular targets remain under investigation, but initial studies suggest potential applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various strains of bacteria, including both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The Minimum Inhibitory Concentrations (MICs) for these bacteria range from less than 0.008 to 4 µg/mL, indicating strong potency .

Bacterial Strain MIC (µg/mL)
Methicillin-susceptible S. aureus<0.008 - 4
Methicillin-resistant S. aureus<0.008 - 4
Streptococcus pneumoniae<0.008 - 4

Anticancer Activity

The compound's potential as an anticancer agent is also under exploration. Preliminary findings suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function, although specific pathways are yet to be fully elucidated .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant bacterial strains, revealing significant inhibition rates comparable to established antibiotics . This suggests its potential as a therapeutic agent in treating resistant infections.
  • In Vitro Cancer Studies : Another investigation focused on the compound's effects on cancer cell lines, demonstrating that it could inhibit cell proliferation significantly at low concentrations (IC50 values in the nanomolar range) . These findings support further research into its mechanism as a potential cancer therapy.

Research Findings

Research continues to uncover the biological activities of this compound:

  • Synthesis and Evaluation : Various synthetic routes have been developed to produce this compound efficiently, allowing for extensive biological evaluation.
  • Enzyme Interaction Studies : Ongoing studies are examining how this compound interacts with specific enzymes involved in cellular metabolism, which may reveal new therapeutic targets .

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